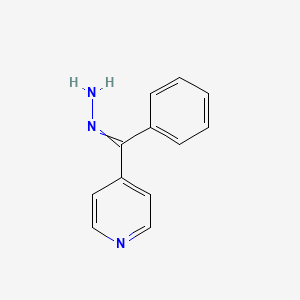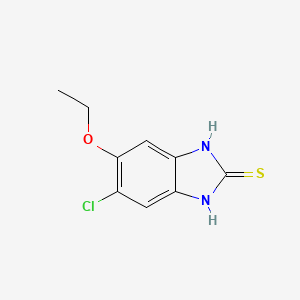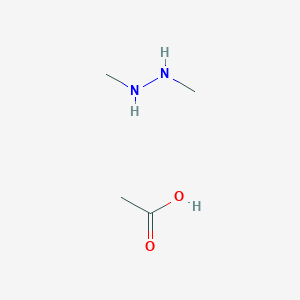
Acetic acid;1,2-dimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,2-dimethylhydrazine is a compound that combines the properties of acetic acid and 1,2-dimethylhydrazine. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 1,2-dimethylhydrazine is a hydrazine derivative known for its use in scientific research, particularly in the study of carcinogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2-dimethylhydrazine typically involves the reaction of hydrazine with methylating agents. One common method involves the reaction of hydrazine sulfate with sodium hydroxide, followed by methylation with methyl sulfate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the reaction of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while 1,2-dimethylhydrazine can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert acetic acid to ethanol.
Substitution: Both acetic acid and 1,2-dimethylhydrazine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Hydroxylamine for the formation of hydrazones from aldehydes and ketones.
Major Products Formed
Oxidation: Carbon dioxide and water from acetic acid; reactive intermediates from 1,2-dimethylhydrazine.
Reduction: Ethanol from acetic acid.
Substitution: Hydrazones from the reaction of 1,2-dimethylhydrazine with aldehydes and ketones.
Scientific Research Applications
Acetic acid;1,2-dimethylhydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies of DNA alkylation and mutagenesis.
Industry: Acetic acid is widely used in the production of polymers, pharmaceuticals, and food additives.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler hydrazine derivative with similar reactivity but without the methyl groups.
1,1-Dimethylhydrazine: Another methylated hydrazine with different physical and chemical properties.
Acetaldehyde: A related compound to acetic acid, with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
Acetic acid;1,2-dimethylhydrazine is unique due to the combination of the properties of acetic acid and 1,2-dimethylhydrazine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
CAS No. |
90597-08-3 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
acetic acid;1,2-dimethylhydrazine |
InChI |
InChI=1S/C2H8N2.C2H4O2/c1-3-4-2;1-2(3)4/h3-4H,1-2H3;1H3,(H,3,4) |
InChI Key |
POXANHPYYCYVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)

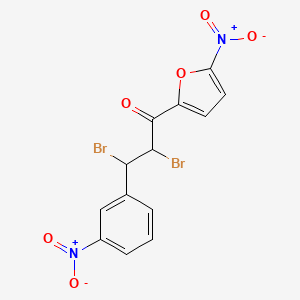
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
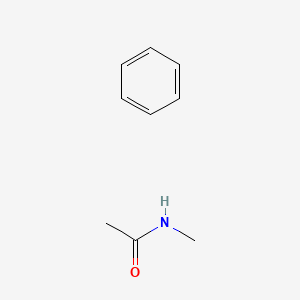




![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
